Electrophilic Reactivity Advantage: Methyl 2-Isocyanatoacetate vs. Methyl 2-Isothiocyanatoacetate
Methyl 2-isocyanatoacetate exhibits significantly higher electrophilic reactivity compared to its isothiocyanate analog. The isocyanate (–N=C=O) group is more electrophilic than the isothiocyanate (–N=C=S) group due to the greater electronegativity of oxygen versus sulfur, leading to faster nucleophilic addition reactions with amines and alcohols . This difference is critical for achieving high conversion rates and shorter reaction times in synthetic protocols.
| Evidence Dimension | Electrophilicity/Reactivity towards nucleophiles |
|---|---|
| Target Compound Data | Higher electrophilicity; readily reacts with amines and alcohols to form ureas and carbamates |
| Comparator Or Baseline | Methyl 2-Isothiocyanatoacetate (CAS 21055-37-8) - Less electrophilic, leading to slower reactions and thiourea products |
| Quantified Difference | Qualitative: Isocyanate is more reactive; no specific rate constants provided but based on fundamental electronegativity differences. |
| Conditions | General nucleophilic addition reactions (amines, alcohols) |
Why This Matters
For time-sensitive synthetic steps or when using less nucleophilic substrates, the higher reactivity of the isocyanate directly translates to better yields and reduced reaction times, making it the preferred choice over the isothiocyanate analog.
